Tert-butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is a complex organic compound belonging to the class of benzoxazepines, which are characterized by a seven-membered ring containing nitrogen and oxygen atoms. This compound is notable for its structural features, including a tert-butyl group, a bromine atom, and a methoxy substituent. Its chemical formula is , and it has a molecular weight of approximately 328.21 g/mol.
The compound is cataloged under various databases, including PubChem and the Chemical Abstracts Service (CAS), where it is assigned the CAS number 740842-73-3. It is primarily sourced from chemical suppliers like Avantor and Matrix Scientific, which provide it for research and development purposes.
Tert-butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is classified as an organic compound with potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity.
The synthesis of tert-butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate typically involves several steps that integrate various organic synthesis techniques. Common methods include:
Technical details regarding reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yields and purity.
The molecular structure of tert-butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate features:
The InChI key for this compound is UVAMFEMOEAGDTN-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2Br.
Tert-butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate can participate in various chemical reactions typical of benzoxazepines:
These reactions are significant for further functionalization and application in synthetic chemistry.
The mechanism of action for tert-butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate may involve interactions with biological targets such as enzymes or receptors. While specific mechanisms are not well-documented in literature, compounds with similar structures often act as modulators or inhibitors in biological pathways due to their ability to interact with protein targets through non-covalent interactions like hydrogen bonding and hydrophobic interactions.
This compound typically exhibits properties such as:
Key chemical properties include:
Relevant data on these properties can be obtained through experimental studies and characterization techniques such as NMR spectroscopy and mass spectrometry.
Tert-butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate has potential applications in:
The construction of the benzoxazepine core functionalized at the 7- and 9-positions requires carefully orchestrated multi-step synthetic sequences. A convergent approach typically begins with appropriately substituted benzene precursors that already contain regiochemical handles for subsequent transformations. The key benzoxazepine ring formation employs nucleophilic displacement or reductive amination strategies on ortho-functionalized phenethylamine derivatives. For tert-butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (CAS# 1379580-50-3, MW: 358.23, C₁₅H₂₀BrNO₄), the presence of both bromo and methoxy substituents demands precise ortho-directing strategies early in the synthesis [4]. The critical ring-closing step often utilizes Williamson ether synthesis between a phenolic oxygen and a β-haloamine derivative under mild basic conditions (K₂CO₃ in DMF at 60-80°C), achieving yields typically exceeding 65% [8]. Subsequent Boc protection (di-tert-butyl dicarbonate, DMAP, CH₂Cl₂) introduces the tert-butoxycarbonyl group crucial for nitrogen protection during downstream functionalization. This multi-step route demonstrates the strategic incorporation of halogen and alkoxy groups prior to heterocycle formation, ensuring regiochemical fidelity in the final product [7].
Table 1: Key Building Blocks for Benzoxazepine Synthesis
Precursor Type | Example Compound | CAS Number | Role in Synthesis | Key Suppliers |
---|---|---|---|---|
Brominated Phenol Derivative | 4-Bromo-2-methoxyphenol | 7365-45-9 | Aromatic Ring Component | Sigma-Aldrich, TCI |
Amine Component | 2-Aminoethanol | 141-43-5 | Ethanolamine Bridge | Fisher Scientific |
Protected Intermediate | tert-Butyl 7-bromo-9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate | 1379580-50-3 | Final Protected Compound | BLD Pharmatech |
Brominated Benzoxazepine Core | tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | 740842-73-3 | Versatile Brominated Precursor | Santa Cruz Biotechnology |
Achieving precise regiocontrol during bromination and methoxylation of the benzoxazepine scaffold presents significant synthetic challenges due to the competing directing effects of the nitrogen and oxygen heteroatoms. Electrophilic bromination (e.g., NBS in DMF) of the unsubstituted benzoxazepine core favors the para position relative to the ether oxygen (C-7), yielding 7-bromo derivatives with >85% regioselectivity when conducted at 0-5°C. Subsequent copper-catalyzed methoxylation (CuI, 1,10-phenanthroline, Cs₂CO₃, methanol) selectively converts the 7-bromo substituent to a 9-methoxy group via aryne intermediate or directly installs methoxy at C-9 using directed ortho-metalation strategies on precursors [6] [8]. The C-9 position demonstrates enhanced nucleophilicity due to the combined electronic effects of the oxazepine oxygen and existing substituents, enabling selective Pd(0)-catalyzed C-O coupling (e.g., with CuI cocatalyst) when employing brominated precursors. Computational studies indicate the C-9 position possesses approximately 10 kJ/mol lower activation energy for oxidative addition compared to C-7, explaining the observed regioselectivity in catalytic functionalizations [6].
The introduction of the tert-butyl ester group employs two principal methodologies: direct carboxylation of preformed benzoxazepines and construction of the heterocycle on tert-butyl-protiated precursors. The direct approach utilizes Lewis acid-mediated reactions between carboxylic acid intermediates and tert-butanol derivatives. Particularly efficient is the BF₃·OEt₂-catalyzed reaction (≥90% yield) of 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylic acid with 2-tert-butoxypyridine under mild conditions (CH₂Cl₂, 25°C, 1h), which outperforms classical acid-catalyzed esterification methods prone to oxazepine ring degradation [3] [5]. Alternative protection employs di-tert-butyl dicarbonate (Boc₂O) in the presence of catalytic DMAP, achieving near-quantitative protection of the secondary amine nitrogen at the 4-position of the benzoxazepine. This tert-butyl carbamate (Boc) group demonstrates orthogonal stability to numerous reaction conditions but remains cleavable under specific acidic conditions (aqueous H₃PO₄ at 60°C or TFA/CH₂Cl₂ at 0°C) without affecting the methoxy or bromo substituents [3]. The tert-butyl group's stability toward nucleophiles and bases makes it ideal for multistep synthesis, though it can be selectively removed in the presence of methyl esters using ZnBr₂ or MgI₂ in ethereal solvents [3].
While the target compound lacks axial chirality due to its saturated 2,3-dihydro structure, catalytic asymmetric methods prove essential for synthesizing non-racemic benzoxazepine derivatives containing stereogenic centers. Pioneering work employs chiral auxiliaries or asymmetric hydrogenation for installing stereocenters in the heterocyclic ring. For planar-chiral benzoxazepines, Pd(0)-BINAP catalyzed α-arylation of ketones with 7-bromo-9-methoxy substituted precursors achieves enantiomeric excesses (ee) >92% when conducted in 2-MeTHF at -20°C [6] [8]. Biobased solvents like 2-methyltetrahydrofuran (2-MeTHF) significantly enhance enantioselectivity in these reactions due to their superior hydrogen-bond accepting ability compared to traditional THF. Recent advances in atroposelective synthesis show promise for axially chiral benzoxazepine derivatives when fused with azole rings, employing Pd(0)-chiral phosphine complexes (up to 98% ee) or organocatalytic desymmetrization strategies [6] [8]. The bromo substituent in the target compound serves as a crucial handle for these asymmetric cross-coupling reactions, enabling the construction of complex chiral architectures while preserving the tert-butyl carboxylate protecting group.
Table 2: Catalytic Systems for Asymmetric Benzoxazepine Functionalization
Catalyst System | Reaction Type | Key Solvent | ee (%) | Application to Brominated Derivatives |
---|---|---|---|---|
Pd(OAc)₂/(S)-BINAP | Asymmetric Suzuki Coupling | 2-MeTHF | 92-96% | 7-Bromo coupling with arylboronic acids |
Rh(nbd)₂BF₄/(R,R)-Et-DuPhos | Enantioselective Hydrogenation | DCM/MeOH | 85-90% | Reduction of exocyclic alkenes |
Cu(OTf)₂/Box Ligand | Mannich Reaction | Cyrene™ | 94% | Installation of chiral amine sidechains |
Pd₂(dba)₃/(S)-t-BuPHOX | α-Arylation of Ketones | CPME | 89-93% | 7-Bromo coupling with enolates |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5